1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid
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Overview
Description
1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzothienopyrimidin core with a fluorine atom at the 9-position and a piperidine ring attached to the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid typically involves multiple steps, starting with the construction of the benzothienopyrimidin core This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom at the 9-position may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The piperidine ring can also play a crucial role in its mechanism of action by influencing its conformation and reactivity.
Comparison with Similar Compounds
1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide: This compound differs in the presence of a benzyl group attached to the piperidine ring.
[(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)thio]acetic acid: This compound has a thioacetic acid group instead of the carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-10-2-1-3-11-12(10)13-14(23-11)15(19-8-18-13)20-6-4-9(5-7-20)16(21)22/h1-3,8-9H,4-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDWRCZFYCQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC4=CC=CC(=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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